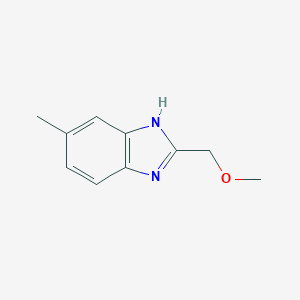

2-(methoxymethyl)-5-methyl-1H-benzimidazole

Description

Properties

IUPAC Name |

2-(methoxymethyl)-6-methyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-7-3-4-8-9(5-7)12-10(11-8)6-13-2/h3-5H,6H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQKDVZDASNHPNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70358924 | |

| Record name | 2-(methoxymethyl)-5-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630091-38-2 | |

| Record name | 2-(methoxymethyl)-5-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methoxymethyl)-5-methyl-1H-benzimidazole typically involves the reaction of o-phenylenediamine with appropriate aldehydes or ketones under acidic or basic conditions. One common method includes the condensation of o-phenylenediamine with 2-methoxymethyl-5-methylbenzaldehyde in the presence of a catalyst such as acetic acid or hydrochloric acid. The reaction is usually carried out under reflux conditions, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. Catalysts such as Lewis acids or transition metal complexes can be employed to facilitate the reaction. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-5-methyl-1H-benzimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzimidazole ring. Common reagents include halogens, sulfonyl chlorides, and alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogens (e.g., chlorine, bromine), sulfonyl chlorides, and alkyl halides.

Major Products Formed

Oxidation: Benzimidazole N-oxides.

Reduction: Benzimidazole amines.

Substitution: Halogenated, sulfonylated, and alkylated benzimidazole derivatives.

Scientific Research Applications

Medicinal Chemistry

2-(Methoxymethyl)-5-methyl-1H-benzimidazole has been explored for various medicinal applications due to its biological activity:

- Anticancer Properties : Studies have shown that benzimidazole derivatives can induce apoptosis in cancer cells. For instance, related compounds have demonstrated significant antiproliferative activity against breast cancer cell lines (IC50 values around 16.38 μM) .

- Antimicrobial Activity : The compound exhibits activity against various pathogens. It has been evaluated for its effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. In one study, derivatives showed minimal inhibitory concentration (MIC) values indicating strong antibacterial effects .

- Enzyme Inhibition : Research indicates that these compounds can act as enzyme inhibitors, affecting various biological pathways by binding to active sites or altering enzyme conformation .

Agriculture and Agrochemicals

Due to its stability and reactivity, this compound is being investigated for use in developing agrochemicals. Its potential includes acting as a pesticide or herbicide, contributing to sustainable agricultural practices .

Material Science

The unique chemical properties of this compound make it suitable for applications in materials science. Its stability allows for incorporation into polymers and other materials, enhancing their properties .

The biological activity of this compound can be summarized as follows:

- Anticancer : Induces apoptosis in cancer cells.

- Antimicrobial : Effective against bacteria and fungi.

- Enzyme Inhibition : Interacts with enzymes affecting metabolic pathways.

Anticancer Activity Case Study

A derivative similar to this compound was tested against the MDA-MB-231 breast cancer cell line, showing an IC50 value of 16.38 μM, indicating significant anticancer potential .

Antimicrobial Activity Case Study

In a study evaluating various benzimidazole derivatives, compounds exhibited MIC values of 8 μg/mL against Staphylococcus aureus and Streptococcus faecalis, demonstrating their potential as effective antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-(methoxymethyl)-5-methyl-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It may also interact with DNA or RNA, affecting gene expression and cellular processes. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the benzimidazole ring.

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Structural and Functional Comparison of Benzimidazole Derivatives

Key Observations :

- Electron-Donating vs. In contrast, the chloro substituent in 2-chloro-5-methoxy-1H-benzimidazole (electron-withdrawing) may favor interactions with DNA in antitumor applications .

- Bioactivity : The mercapto (-SH) group in S1 confers fungicidal activity, likely through thiol-mediated disruption of fungal cell membranes . CV-11974’s tetrazole ring enhances angiotensin II receptor binding via hydrogen bonding and ionic interactions .

Physicochemical Properties

Lipophilicity (logP) and solubility are critical for drug bioavailability:

Table 2: Physicochemical Properties

Notes:

- The methoxymethyl derivative exhibits moderate solubility in DMSO, suitable for in vitro assays.

- CV-11974’s high logP (3.5) reflects its tetrazole and biphenyl groups, favoring membrane penetration but limiting aqueous solubility .

Biological Activity

2-(Methoxymethyl)-5-methyl-1H-benzimidazole is a benzimidazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Benzimidazole compounds are known for their broad-spectrum pharmacological properties, including anticancer, antimicrobial, and antifungal activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C10H12N2O |

| Molecular Weight | 176.22 g/mol |

| IUPAC Name | This compound |

This compound features a benzimidazole core, which is a bicyclic structure consisting of a fused benzene and imidazole ring. The presence of methoxy and methyl groups contributes to its lipophilicity, enhancing its potential biological activity.

Anticancer Activity

Recent studies have indicated that benzimidazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

- Mechanism of Action : The anticancer effects are often attributed to the induction of apoptosis through mitochondrial pathways, leading to the release of pro-apoptotic factors and activation of caspases .

- Case Study : A derivative with structural similarities demonstrated an IC50 value of 16.38 μM against the MDA-MB-231 breast cancer cell line, indicating substantial antiproliferative activity .

Antimicrobial Activity

Benzimidazole derivatives are also recognized for their antimicrobial properties. The biological activity against Gram-positive and Gram-negative bacteria has been well-documented:

- Activity Spectrum : Compounds have shown notable activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 12.5 to 250 μg/mL .

- Comparative Analysis : In vitro studies revealed that certain derivatives exhibited better antibacterial activity than standard antibiotics like ampicillin and ciprofloxacin .

Antifungal Activity

The antifungal potential of benzimidazole derivatives is also noteworthy:

- Efficacy : Compounds similar to this compound demonstrated MIC values against Candida albicans ranging from 64 to 512 μg/mL, showing moderate antifungal activity .

- Mechanism : The antifungal action is believed to involve disruption of fungal cell membranes and inhibition of key enzymatic pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR of benzimidazole derivatives is crucial for optimizing their biological activity:

| Substituent Position | Substituent Type | Effect on Activity |

|---|---|---|

| N-1 | Alkyl Groups | Enhanced lipophilicity and potency |

| C-2 | Methoxy Group | Improved solubility and bioavailability |

| C-5 | Methyl Group | Increased stability |

Research indicates that specific modifications at these positions can significantly influence the pharmacological profile of the compounds .

Q & A

Q. What are the optimized synthetic routes for 2-(methoxymethyl)-5-methyl-1H-benzimidazole, and how can purity be validated?

- Methodological Answer : The synthesis typically involves condensation reactions under reflux conditions. For example, intermediate formation using potassium carbonate and sodium methoxide in methanol/water mixtures, followed by purification via ethyl acetate extraction (75% yield) . Key parameters include solvent selection (methanol, ethyl acetate), catalyst use (anhydrous MgCl₂), and reaction time (2–3 hours). Purity validation employs HPLC (95.5% purity reported) combined with spectroscopic techniques like ¹H/¹³C NMR and IR to confirm structural integrity and absence of byproducts .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Multi-nuclear NMR (¹H/¹³C) is essential for confirming substituent positions and methoxymethyl group orientation. IR spectroscopy identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹). Elemental analysis (C, H, N) validates empirical formulas, with deviations <0.4% indicating high purity. Mass spectrometry (HRMS) provides molecular ion confirmation (e.g., [M+H]+ at m/z 217.1104) .

Q. What preliminary biological activities have been observed for this compound?

- Methodological Answer : Benzimidazole derivatives exhibit broad activity profiles. Preliminary screens suggest antimicrobial potential via bacterial peptide deformylase inhibition (docking scores comparable to 5-bromo-3-benzyl-1-N-hydroxyacetamide) . Anticancer activity may arise from intercalation with DNA or kinase inhibition, though specific assays for this derivative are pending. In vitro models (e.g., MTT assays) are recommended for cytotoxicity profiling .

Advanced Research Questions

Q. How do structural modifications at the methoxymethyl or 5-methyl positions influence pharmacological activity?

- Methodological Answer : Substituent effects follow structure-activity relationship (SAR) principles:

- Methoxymethyl group : Enhances lipophilicity, improving blood-brain barrier penetration for CNS targets (e.g., 5-HT₆ receptor antagonism) .

- 5-Methyl group : Steric effects modulate binding to hydrophobic pockets in enzymes (e.g., acetylcholinesterase IC₅₀ values <0.1 µM in analogs) .

Systematic variation (e.g., replacing methoxymethyl with ethoxymethyl) coupled with molecular dynamics simulations can quantify binding energy changes .

Q. What molecular docking strategies best predict target interactions for this compound?

- Methodological Answer : Use homology models (e.g., β₂-adrenoceptor-based 5-HT₆R models) to map binding pockets. Key steps:

Ligand preparation : Optimize protonation states (e.g., piperazine ring protonation at physiological pH).

Grid generation : Focus on TM3 (Asp3.32) and TM6 (Asn6.55) regions for benzimidazole core placement.

Docking validation : Compare poses with known antagonists (e.g., SB-258585) using RMSD thresholds <2.0 Å .

Q. How can contradictions in reported pharmacological data (e.g., varying IC₅₀ values across studies) be resolved?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., ATP concentrations in kinase assays). Mitigation strategies:

- Standardized protocols : Use identical cell lines (e.g., HEK293 for 5-HT₆R) and control compounds.

- Mutagenesis validation : Replace residues (e.g., Trp6.48Ala in 5-HT₆R) to confirm binding site specificity .

- Meta-analysis : Compare logP and pKa values to normalize potency metrics across studies .

Q. What in vitro models are suitable for assessing its pharmacokinetic properties?

- Methodological Answer :

- Metabolic stability : Use liver microsomes (human/rat) with LC-MS/MS to measure t₁/₂.

- CYP inhibition : Screen against CYP3A4/2D6 isoforms at 10 µM.

- Plasma protein binding : Equilibrium dialysis with radiolabeled compound (target: <95% binding for CNS penetration).

- Caco-2 permeability : Assess apparent permeability (Papp) to predict oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.